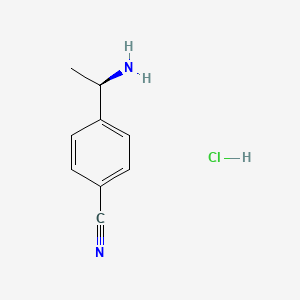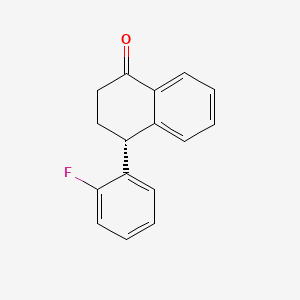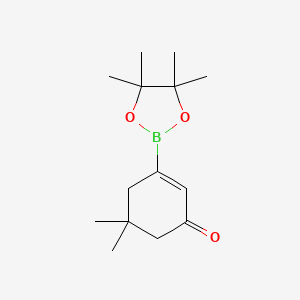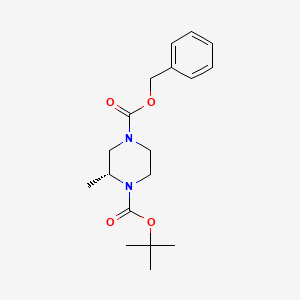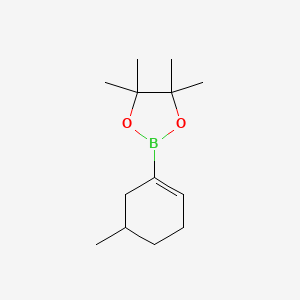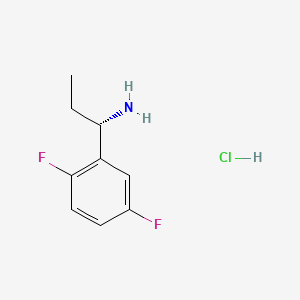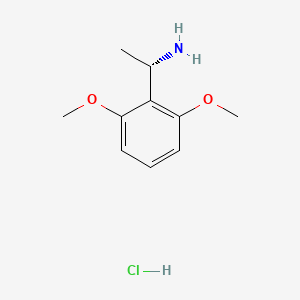![molecular formula C8H4BrN3 B591997 3-bromo-1H-pirrolo[2,3-b]piridina-5-carbonitrilo CAS No. 1190309-69-3](/img/structure/B591997.png)
3-bromo-1H-pirrolo[2,3-b]piridina-5-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a core structure in the design and synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic electronic materials due to its unique electronic properties.
Mecanismo De Acción
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is crucial in various biological processes. When the compound binds to the FGFR, it triggers a cascade of biochemical reactions, leading to the activation of several downstream pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a significant role in regulating cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at room temperature, preferably in a cool and dark place . Furthermore, the compound is air-sensitive, suggesting that it should be stored under inert gas .
Análisis Bioquímico
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is crucial for its potential therapeutic applications in cancer treatment, where FGFR signaling is often dysregulated.
Cellular Effects
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile influences gene expression by modulating the activity of transcription factors involved in these pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of signaling cascades that promote cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may influence gene expression by affecting the activity of transcription factors and other regulatory proteins involved in these pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light and air . Long-term studies have shown that its inhibitory effects on FGFRs and other cellular functions can persist for extended periods, making it a valuable tool for in vitro and in vivo studies . The degradation products of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may have different biological activities, which should be considered in experimental designs.
Dosage Effects in Animal Models
Studies on the dosage effects of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth in cancer models . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various subcellular compartments, including the cytoplasm and nucleus . The distribution of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Métodos De Preparación
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the bromine atom, which affects its reactivity and biological activity.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGVAWKWFXUSRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


